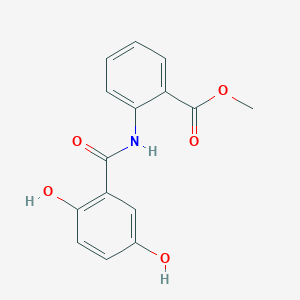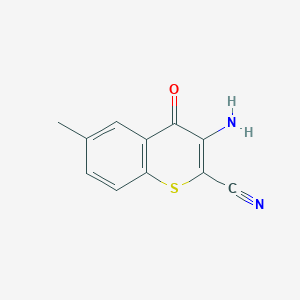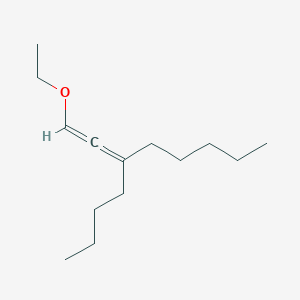
Methyl 2-(2,5-dihydroxybenzamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2,5-dihydroxybenzamido)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzamide group substituted with two hydroxyl groups at the 2 and 5 positions, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,5-dihydroxybenzamido)benzoate typically involves the esterification of 2,5-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. Another method involves the reaction of 2,5-dihydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methanol to yield the ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2,5-dihydroxybenzamido)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxyl groups under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
Methyl 2-(2,5-dihydroxybenzamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(2,5-dihydroxybenzamido)benzoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,5-dihydroxybenzoate
- Methyl 3,5-dihydroxybenzoate
- Methyl 2-hydroxybenzoate (Methyl salicylate)
Uniqueness
Methyl 2-(2,5-dihydroxybenzamido)benzoate is unique due to the presence of both hydroxyl and amido groups on the benzene ring, which can lead to distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups allows for versatile applications in various fields.
Propriétés
Numéro CAS |
61340-29-2 |
|---|---|
Formule moléculaire |
C15H13NO5 |
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
methyl 2-[(2,5-dihydroxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C15H13NO5/c1-21-15(20)10-4-2-3-5-12(10)16-14(19)11-8-9(17)6-7-13(11)18/h2-8,17-18H,1H3,(H,16,19) |
Clé InChI |
PZRCZEFWBMSYNW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Di(propan-2-yl)phosphanyl]piperidine](/img/structure/B14592651.png)



![[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride](/img/structure/B14592688.png)

![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium](/img/structure/B14592699.png)
![2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one](/img/structure/B14592701.png)


![[(4-Methylphenyl)methylidene]carbonohydrazonoyl](/img/structure/B14592720.png)
![(1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B14592727.png)

![[7,12-diacetyloxy-17-[(2Z)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14592739.png)
